DDD107498琥珀酸酯

描述

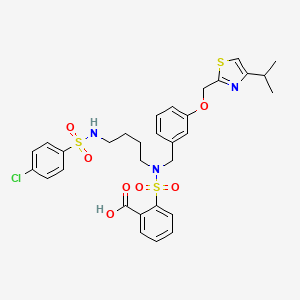

DDD107498 succinate is a potent and orally active antimalarial inhibitor . It inhibits multiple life-cycle stages of the parasite, with an EC50 of 1 nM against P. falciparum 3D7 .

Synthesis Analysis

The compound DDD107498 was developed through a medicinal chemistry program that optimized properties of a compound series through iterative cycles of designing improvements, making the improved compounds, and biological testing of their potency and metabolic stability . This process transformed a series with suboptimal properties into a pre-clinical candidate with approximately 100-fold increase in potency and much improved chemical properties .Chemical Reactions Analysis

DDD107498 succinate inhibits protein synthesis by targeting eEF2/CaMKIII, with an EC50 of 2 nM for WT-PfeEF2 . After treatment with DDD107498 and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die .Physical And Chemical Properties Analysis

DDD107498 succinate has good pharmacokinetic properties . It has remarkable potency, oral bioavailability, and a long half-life in malaria mouse models across multiple life cycle stages .科学研究应用

抗疟疾药物开发

- 新型抗疟疾药:DDD107498是一种化合物,对疟原虫生命周期的多个阶段表现出有效的抗疟疾活性。它具有良好的药代动力学和可接受的安全概况,可满足各种临床需求,包括单剂量治疗和阻断传播 (Baragaña等人,2015).

- 蛋白质合成抑制:DDD107498的分子靶标已被确定为翻译延伸因子2(eEF2),这对于疟原虫的蛋白质合成至关重要。这一发现标志着eEF2是一个可行的抗疟疾药物靶标,为药物发现开辟了新的途径 (Lavelle,2016).

- 广谱活性:DDD107498展示了对疟原虫生命周期的肝脏、血液和蚊子阶段的独特广谱活性,使其成为疟疾的潜在单剂量治愈方法 (O’Neill & Ward, 2015).

疫苗开发和药物递送系统

- 疫苗佐剂:对用像DDD107498这样的化合物配制的阳离子脂质体的研究表明,这些化合物可以诱导有效的细胞免疫反应,在副球孢子菌病等疾病的疫苗开发中显示出前景 (Araújo等人,2020).

- 药物递送优化:结合DDD107498等药物的新型药物递送系统(DDS)的开发增强了药物的药理特性,在癌症和真菌感染等疾病的治疗中显示出疗效 (Allen & Cullis, 2004).

作用机制

安全和危害

未来方向

DDD107498 succinate demonstrates potential to address a variety of clinical needs, including single-dose treatments with activity against blood-stage disease, activity against liver stages that can prevent disease development (chemoprotection or prophylaxis), and compounds active against the sexual stages (gametocytes) to prevent transmission of malaria . It is currently being tested in combination studies in human volunteers .

属性

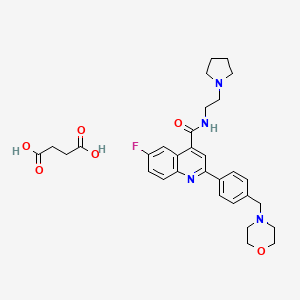

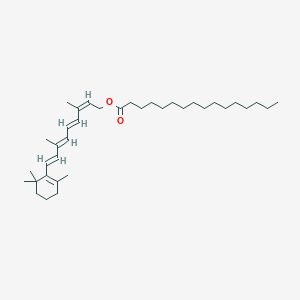

IUPAC Name |

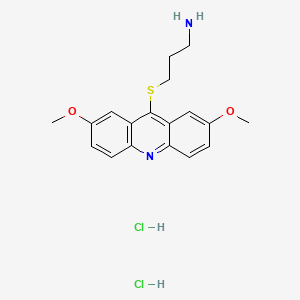

butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2.C4H6O4/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32;5-3(6)1-2-4(7)8/h3-8,17-18H,1-2,9-16,19H2,(H,29,33);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKHBNSZSWWVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37FN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DDD107498 succinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)